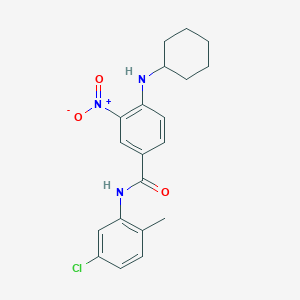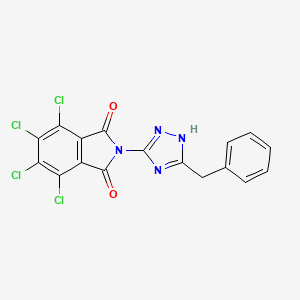
N-(5-chloro-2-methylphenyl)-4-(cyclohexylamino)-3-nitrobenzamide
Overview
Description
N-(5-chloro-2-methylphenyl)-4-(cyclohexylamino)-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including pharmacology, biochemistry, and neuroscience.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-(cyclohexylamino)-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including pharmacology, biochemistry, and neuroscience. It has been used as a tool compound to study the function of various proteins and enzymes in cells.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(cyclohexylamino)-3-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinase C and mitogen-activated protein kinase. This inhibition leads to downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-(cyclohexylamino)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methylphenyl)-4-(cyclohexylamino)-3-nitrobenzamide has several advantages for lab experiments. It is a highly specific inhibitor of certain enzymes, which allows for precise control of cellular processes. It is also relatively stable and easy to synthesize. However, there are some limitations to its use in lab experiments. It can be toxic at high concentrations and may have off-target effects on other enzymes and proteins.
Future Directions
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-(cyclohexylamino)-3-nitrobenzamide. One area of research is the development of more potent and selective inhibitors of the target enzymes. Another area of research is the investigation of the compound's effects on other cellular processes and pathways. Finally, there is potential for the development of N-(5-chloro-2-methylphenyl)-4-(cyclohexylamino)-3-nitrobenzamide as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
In conclusion, N-(5-chloro-2-methylphenyl)-4-(cyclohexylamino)-3-nitrobenzamide is a promising chemical compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. It has been extensively studied for its potential applications in various fields of research, including pharmacology, biochemistry, and neuroscience. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and have downstream effects on various cellular processes. It has several advantages for lab experiments, but also has limitations to its use. Finally, there are several future directions for research on N-(5-chloro-2-methylphenyl)-4-(cyclohexylamino)-3-nitrobenzamide, including the development of more potent and selective inhibitors, investigation of its effects on other cellular processes, and potential therapeutic applications.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(cyclohexylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-13-7-9-15(21)12-18(13)23-20(25)14-8-10-17(19(11-14)24(26)27)22-16-5-3-2-4-6-16/h7-12,16,22H,2-6H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSDTHZQHWINJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-(cyclohexylamino)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4195884.png)
![N-1-adamantyl-2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4195889.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4195896.png)
![isopropyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4195902.png)
![N-butyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4195905.png)
![5-(2-furyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195912.png)

![4-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4195918.png)
![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4195926.png)
![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4195942.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4195956.png)
![3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4195959.png)
![N-(5-chloro-2-methylphenyl)-2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4195962.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4195970.png)